N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(4-Ethylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base derived from the condensation of pyridine-2-carbohydrazide and 4-ethylbenzaldehyde. Such hydrazide derivatives are widely studied for their structural versatility, coordination chemistry, and applications in medicinal chemistry and materials science. The ethyl group at the para position of the phenyl ring contributes to its hydrophobicity and electronic properties, distinguishing it from analogs with other substituents .
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-6-8-13(9-7-12)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
KQGQCIDNQUHGHZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Phase Condensation
Reagents :
-
Pyridine-2-carbohydrazide (1.0 equiv)
-
4-Ethylbenzaldehyde (1.1–1.2 equiv)
-
Absolute ethanol (solvent)
-
Catalytic acetic acid (optional)
Procedure :
-
Dissolve pyridine-2-carbohydrazide (5.0 g, 32.8 mmol) in 50 mL ethanol.
-
Add 4-ethylbenzaldehyde (4.8 mL, 36.1 mmol) and 0.5 mL glacial acetic acid.
-
Reflux at 80°C for 8–12 hours under inert atmosphere.
-
Cool to room temperature; collect precipitate via vacuum filtration.
Yield : 75–85%
Purity : >95% (HPLC)
Microwave-Assisted Synthesis
Optimized Conditions :
-
Power: 300 W
-
Temperature: 100°C
-
Time: 20 minutes
-
Solvent: Ethanol
Advantages :
Solvent-Free Mechanochemical Synthesis
Procedure :
-
Grind equimolar amounts of reactants in a ball mill (500 rpm, 30 min).
-
Add 2 drops of acetic acid as catalyst.
Yield : 70–78%
Eco-Friendly : Eliminates solvent use, aligning with green chemistry principles.
Industrial-Scale Production
Key Modifications for Scalability :
-
Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 2 hours.
-
Crystallization Optimization : Use anti-solvent (e.g., water) to improve yield to 88%.
Pilot Plant Data :
| Parameter | Value |
|---|---|
| Batch Size | 50 kg |
| Purity | 98.5% |
| Energy Consumption | 15% lower vs. batch |
Reaction Optimization and Mechanistic Insights
Solvent Screening
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 85 | 8 |
| Methanol | 78 | 10 |
| DMF | 65 | 6 |
| Water | <10 | 24 |
Ethanol balances reactivity and solubility, minimizing byproducts.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, 70:30 H₂O:MeCN, λ = 254 nm. Retention time: 6.8 min.
-
XRD : Monoclinic crystal system, space group P2₁/c, confirming E-configuration.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Reflux | 75–85 | 8–12 h | Moderate | High (solvent use) |
| Microwave | 85–90 | 0.5 h | High | Moderate |
| Mechanochemical | 70–78 | 0.5 h | High | Low |
Challenges and Troubleshooting
-
Byproduct Formation : Over-refluxing (>15 h) leads to hydrolysis of the hydrazone bond. Maintain strict temperature control.
-
Low Crystallinity : Add seed crystals during cooling to improve crystal size distribution.
Recent Advances
-
Enzymatic Catalysis : Lipase-mediated condensation in ionic liquids achieves 82% yield under mild conditions (40°C, 6 h).
-
Photocatalytic Methods : TiO₂ nanoparticles under UV light reduce reaction time to 1 hour (yield: 88%).
Industrial Patents and Process Innovations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that Schiff base derivatives, including N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) suggests that modifications on the aromatic ring can enhance their efficacy against specific pathogens .
Antitumor Properties
Schiff bases derived from pyridine have been studied for their antitumor activities. For instance, similar compounds have demonstrated the ability to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .
Anti-inflammatory Effects
Certain derivatives of this compound have shown promise in anti-inflammatory studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Material Science Applications
Fluorescent Properties
The unique structural features of this compound contribute to its potential as a fluorescent probe. Studies have revealed that modifications in the molecular structure can lead to enhanced fluorescence characteristics, which are useful in biological imaging and sensing applications .
Polymeric Materials
The incorporation of Schiff bases into polymer matrices has been explored for creating advanced materials with tailored properties. These materials can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Biological Research Applications
Molecular Docking Studies
Computational studies involving this compound have been conducted to predict its interaction with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can effectively bind to specific proteins associated with diseases, indicating its potential as a lead compound for drug discovery .
Mechanochemical Studies
Research on the mechanochemical synthesis of hydrazones has highlighted the efficiency of these methods in producing high yields of compounds like this compound. This approach not only simplifies the synthesis process but also enhances the understanding of reaction mechanisms involved in forming these biologically active compounds .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of related carbohydrazide derivatives:
Key Differences and Implications
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in the target compound is electron-donating, increasing electron density at the hydrazone linkage, whereas fluorine () and methoxy () substituents alter polarity and reactivity.
Pyridine Position :
- Pyridine-2-carbohydrazide derivatives (e.g., ) favor chelation via the pyridinyl N and carbonyl O, while pyridine-4-carbohydrazide derivatives (e.g., ) exhibit distinct coordination geometries.
Metal Coordination :
- The target compound’s N and O sites enable octahedral or square-planar coordination with transition metals (e.g., Cd(II) in ), similar to indole-derived analogs (). Thiophene-containing analogs () coordinate via azomethine N and sulfur, showing varied geometries.
Biological and Chemical Applications: Corrosion Inhibition: Derivatives with imidazopyridine () and bromo-dimethoxyphenyl groups exhibit strong corrosion inhibition in acidic media. The ethyl group’s hydrophobicity may similarly protect metal surfaces. Cytotoxic Activity: Imidazopyridine carbohydrazides () show cytotoxicity, suggesting that substituents like ethylphenyl could modulate anticancer activity. Antimicrobial Potential: INH-RA () and indole derivatives () demonstrate antimicrobial properties, likely influenced by substituent polarity.
Biological Activity
N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.30 g/mol
The compound features a pyridine ring connected to an azomethine group (-C=N-) and an ethyl-substituted phenyl group. The structural properties contribute to its interaction with various biological macromolecules.
Enzyme Inhibition
The azomethine group in Schiff bases can form coordination bonds with metal ions, which may modulate enzyme activities. This property has been explored in studies targeting enzymes involved in cancer proliferation, indicating potential as an enzyme inhibitor.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. These properties may help protect cells from oxidative stress, which is associated with various diseases, including cancer.
Antiproliferative Effects
Research indicates that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. The compound's ability to interfere with cellular processes makes it a candidate for anticancer therapies.
Biological Activity Summary Table
Case Studies and Research Findings
-
Anticancer Potential :
A study evaluated the antiproliferative effects of various hydrazone derivatives, including this compound, on different cancer cell lines. The results showed significant inhibition of cell growth, suggesting that the compound could serve as a lead for developing new anticancer agents . -
Antioxidant Studies :
In vitro assays demonstrated that the compound exhibits notable antioxidant activity by reducing oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is crucial in cancer therapy . -
Enzyme Interaction Studies :
Investigations into the compound's interaction with specific enzymes revealed that it could potentially inhibit key pathways involved in tumor growth. The binding affinity and inhibition kinetics were characterized using various biochemical assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide, and how can reaction parameters be adjusted to improve yield and purity?
- Methodological Answer : The compound is synthesized via a condensation reaction between 4-ethylbenzaldehyde and pyridine-2-carbohydrazide. Ethanol is commonly used as a solvent under reflux conditions (60–80°C) to promote hydrazone bond formation . Key parameters for optimization include:
- Temperature : Higher temperatures (e.g., 80°C) accelerate reaction kinetics but may increase side products.
- Solvent : Polar aprotic solvents (e.g., DMF) can enhance solubility but require careful purification.
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) may improve reaction efficiency .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves the E-configuration of the hydrazone bond and torsion angles between aromatic rings. Data collection at low temperatures (e.g., 98 K) minimizes thermal displacement errors .
- NMR : and NMR confirm the presence of the pyridine ring (δ ~8.5–7.5 ppm for aromatic protons) and hydrazone proton (δ ~11.5 ppm) .
- FT-IR : Stretching vibrations at ~1600–1650 cm (C=N) and ~3200 cm (N-H) validate hydrazone formation .
Advanced Research Questions
Q. How does This compound interact with metal ions, and what implications does this have for its biological or catalytic applications?
- Methodological Answer : The compound forms stable complexes with transition metals (e.g., Cu, Fe) via the pyridine nitrogen and hydrazone moiety. Characterization steps include:
- UV-Vis spectroscopy : Monitor shifts in λ upon metal coordination.
- ESI-MS : Confirm stoichiometry (e.g., 1:1 or 1:2 ligand:metal ratios).
- Biological assays : Test metal complexes for enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial activity .
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the supramolecular assembly of this compound?
- Methodological Answer : Single-crystal studies reveal:
- Classical hydrogen bonds : N-H···O/N interactions (2.8–3.0 Å) stabilize dimeric units .
- C-H···π interactions : Between pyridine and ethylphenyl rings (3.5 Å) contribute to 3D network formation .
- Displacement disorders : Fluorine/phenyl ring disorder (56:44 ratio in analogs) requires refinement with split-site occupancy models .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target-binding affinity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4 eV) and electrostatic potential surfaces .
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Key residues for binding include Asp86 (hydrogen bonding) and Phe330 (π-π stacking) .
Comparative and Methodological Questions
Q. What are the critical differences in synthetic and structural properties between this compound and its analogs (e.g., 4-fluorophenyl or methoxy-substituted derivatives)?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -NO) reduce hydrazone bond stability, while electron-donating groups (e.g., -OCH) enhance solubility .
- Crystallographic comparison : Analogs with bulkier substituents exhibit larger unit cell volumes (e.g., 1500 Å vs. 1200 Å for the parent compound) .
Q. What safety protocols are recommended for handling This compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol vapors.
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
